molecular formula C8H5ClN2O3 B10845556 7-Chloro-3-hydroxyquinazoline-2,4-dione

7-Chloro-3-hydroxyquinazoline-2,4-dione

Cat. No.: B10845556
M. Wt: 212.59 g/mol
InChI Key: CRTPJJNXJPKDEZ-UHFFFAOYSA-N
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Description

7-chloro-3-hydroxyquinazoline-2,4-dione is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 3rd position on the quinazoline-2,4-dione structure. Quinazoline derivatives have been extensively studied for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-hydroxyquinazoline-2,4-dione typically involves the following steps:

    Starting Material: The synthesis begins with methyl anthranilate, which undergoes a one-pot two-step reaction.

    Condensation: Methyl anthranilate is condensed with 1,1’-carbonyldiimidazole (CDI) and benzyloxyamine to introduce the carbonyl fragment.

    Cyclization: The intermediate product undergoes cyclization to form the quinazoline-2,4-dione core structure.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-hydroxyquinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-chloro-3-hydroxyquinazoline-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3-hydroxyquinazoline-2,4-dione is unique due to the presence of both a chlorine atom at the 7th position and a hydroxyl group at the 3rd position. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C8H5ClN2O3

Molecular Weight

212.59 g/mol

IUPAC Name

7-chloro-3-hydroxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H5ClN2O3/c9-4-1-2-5-6(3-4)10-8(13)11(14)7(5)12/h1-3,14H,(H,10,13)

InChI Key

CRTPJJNXJPKDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)N(C2=O)O

Origin of Product

United States

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